molecular formula C10H8ClN3O B1425777 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine CAS No. 36335-89-4

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine

Cat. No.: B1425777
CAS No.: 36335-89-4
M. Wt: 221.64 g/mol
InChI Key: JYPBGEPRGFCZFB-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Scientific Research Applications

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

Target of Action

Triazine derivatives are known for their wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-hiv, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.

Mode of Action

It is known that triazine derivatives interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This interaction can lead to changes in the target molecules, potentially altering their function and leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways related to cell proliferation, inflammation, and various disease processes .

Result of Action

Given the wide range of biological activities associated with triazine derivatives, the effects could potentially include alterations in cell proliferation, inflammation, and various disease processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine. For instance, the compound’s thermal phase change properties were studied, and depending on the functional group introduced, the melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C . This suggests that temperature could be a significant environmental factor affecting the compound’s stability and action.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair processes . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can disrupt the normal function of cells by inhibiting key enzymes involved in metabolic pathways . This disruption can lead to changes in gene expression, as the cell attempts to compensate for the inhibited pathways. Additionally, this compound can affect cell signaling pathways by interacting with signaling proteins, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and inhibit their function. This compound can form covalent bonds with the active sites of enzymes, leading to their inhibition . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The inhibition of enzymes and alteration of gene expression are key aspects of the molecular mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, as cells attempt to compensate for the inhibited pathways. These changes can include alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in nucleotide synthesis and DNA repair . By inhibiting these enzymes, this compound can alter the flux of metabolites through these pathways, leading to changes in metabolite levels. Additionally, it can affect the activity of cofactors required for enzyme function, further influencing metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can affect its activity and function, as it may interact with different biomolecules in different cellular environments.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in inhibiting enzymes and altering cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes selective substitution reactions. The chloro groups at positions 4 and 6 can be replaced with methoxy and phenyl groups, respectively, under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and solvents like dioxane or acetonitrile are often used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, aniline, or thiophenol can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with aniline would yield 2-anilino-4-methoxy-6-phenyl-1,3,5-triazine.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with two methoxy groups instead of one methoxy and one phenyl group.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains two chloro groups and one methoxy group.

    2,4,6-Trimethoxy-1,3,5-triazine: Features three methoxy groups.

Uniqueness

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to other triazine derivatives

Properties

IUPAC Name

2-chloro-4-methoxy-6-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPBGEPRGFCZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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